molecular formula C18H18ClNOS B11819047 2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone

2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone

Cat. No.: B11819047
M. Wt: 331.9 g/mol
InChI Key: KQBLYDZKTIEVTF-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylamino group, and a thiophenylmethylene group attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The use of non-toxic reagents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anesthetic or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone involves its interaction with specific molecular targets. It is known to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic transmission and plasticity. By inhibiting this receptor, the compound can exert anesthetic and analgesic effects. Additionally, it may interact with astrocytes, affecting intracellular signaling pathways and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(methylamino)-6-(thiophen-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C18H18ClNOS/c1-20-18(15-8-2-3-9-16(15)19)10-4-6-13(17(18)21)12-14-7-5-11-22-14/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3

InChI Key

KQBLYDZKTIEVTF-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(=CC2=CC=CS2)C1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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